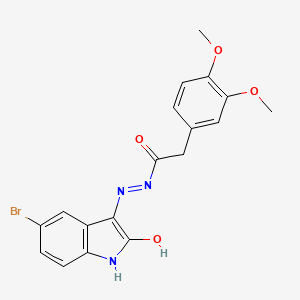![molecular formula C8H7BrO2S B6359461 5-Bromo-4-(methylthio)benzo[d][1,3]dioxole CAS No. 1785446-24-3](/img/structure/B6359461.png)
5-Bromo-4-(methylthio)benzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(methylthio)benzo[d][1,3]dioxole (BMBD) is an organic compound that has been widely studied due to its interesting chemical properties and potential applications in various scientific fields. BMBD is a member of the benzene ring family, and its structure consists of a benzene ring with a bromine atom and a methylthio group attached to it. BMBD has been found to have various interesting chemical and biological properties, and its synthesis and application in scientific research have been extensively studied.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(methylthio)benzo[d][1,3]dioxole is not fully understood. However, it is believed that the bromination of the methylthio group of this compound leads to the formation of a brominated intermediate, which then reacts with the benzene ring to form the final product. This reaction is facilitated by the presence of a base, such as sodium hydroxide. The reaction of the brominated intermediate with the benzene ring is believed to be responsible for the interesting chemical and biological properties of this compound.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, this compound has been found to inhibit the growth of bacteria and fungi, and to have antifungal and antiviral activity. This compound has also been found to have neuroprotective effects, and to be effective in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-4-(methylthio)benzo[d][1,3]dioxole has several advantages for lab experiments. It is easy to synthesize, and the two-step synthesis process is relatively simple and inexpensive. In addition, this compound is a stable compound, and it is not easily degraded or altered by other compounds. Furthermore, this compound is a non-toxic compound, and it has been found to be safe for use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. For example, the bromination reaction is not always successful, and the reaction may not yield the desired product. In addition, the reaction may produce other compounds, such as 4-bromo-4-methylthiophenol, which can interfere with the desired product. Furthermore, the reaction may be slow, and the reaction conditions may need to be optimized in order to obtain the desired product.
Orientations Futures
There are several potential future directions for the research on 5-Bromo-4-(methylthio)benzo[d][1,3]dioxole. One potential direction is to further investigate the biochemical and physiological effects of this compound. This could involve studying the effect of this compound on various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, further research could be done to optimize the synthesis of this compound, as well as to develop new synthetic methods. Finally, research could be conducted to investigate the potential applications of this compound in various scientific fields, such as organic chemistry, biochemistry, and pharmacology.
Méthodes De Synthèse
5-Bromo-4-(methylthio)benzo[d][1,3]dioxole is synthesized via a two-step process starting from 4-methylthiophenol. First, the 4-methylthiophenol is reacted with bromine to form 4-bromo-4-methylthiophenol. This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The second step involves the reaction of the 4-bromo-4-methylthiophenol with potassium hydroxide in the presence of an oxidizing agent, such as hydrogen peroxide, to form this compound. The oxidation of the methylthio group is facilitated by the presence of the bromine atom.
Applications De Recherche Scientifique
5-Bromo-4-(methylthio)benzo[d][1,3]dioxole has been studied extensively due to its interesting chemical and biological properties. It has been used in various scientific fields, such as organic chemistry, biochemistry, and pharmacology. In organic chemistry, this compound has been used as a reagent for the synthesis of various other compounds. In biochemistry, this compound has been used to study the effect of bromination on the structure and properties of proteins. In pharmacology, this compound has been used to study the effect of bromination on the pharmacokinetics and pharmacodynamics of drugs.
Propriétés
IUPAC Name |
5-bromo-4-methylsulfanyl-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c1-12-8-5(9)2-3-6-7(8)11-4-10-6/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMXUPKCPGSQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC2=C1OCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B6359391.png)
![7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6359405.png)









